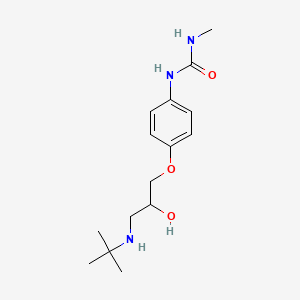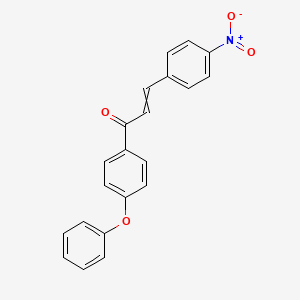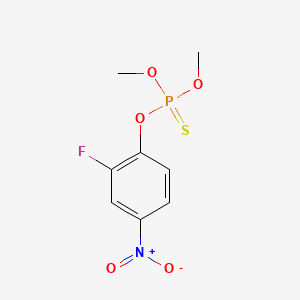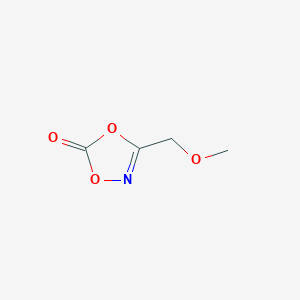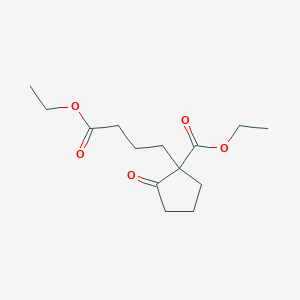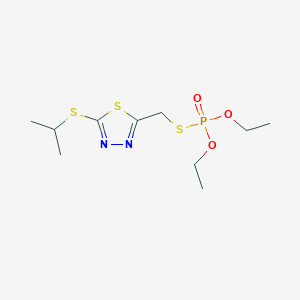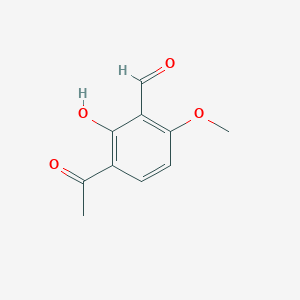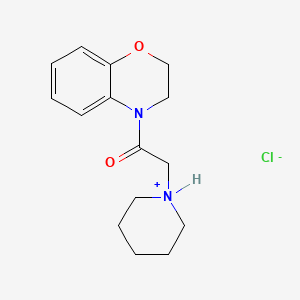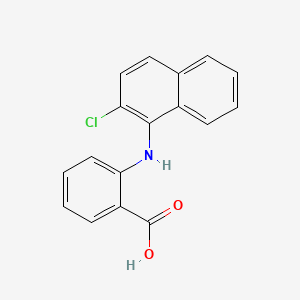
2,2,3,4,5,5-Hexamethyl-2,5-dihydro-1,2,5-oxadisilole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,4,5,5-Hexamethyl-2,5-dihydro-1,2,5-oxadisilole is an organosilicon compound characterized by its unique structure, which includes a five-membered ring containing both silicon and oxygen atoms. This compound is notable for its high thermal stability and resistance to oxidation, making it valuable in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,5,5-Hexamethyl-2,5-dihydro-1,2,5-oxadisilole typically involves the reaction of hexamethyldisiloxane with a suitable reagent under controlled conditions. One common method is the reaction of hexamethyldisiloxane with a chlorinating agent, such as thionyl chloride, followed by cyclization in the presence of a base like sodium hydroxide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts, such as platinum or palladium, can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2,2,3,4,5,5-Hexamethyl-2,5-dihydro-1,2,5-oxadisilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into silanes.
Substitution: Halogenation and alkylation reactions can introduce different substituents onto the silicon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides, are commonly employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted siloxanes and silanes.
科学的研究の応用
2,2,3,4,5,5-Hexamethyl-2,5-dihydro-1,2,5-oxadisilole has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its use in medical implants and prosthetics.
Industry: Utilized in the production of high-performance materials, such as heat-resistant coatings and sealants.
作用機序
The mechanism by which 2,2,3,4,5,5-Hexamethyl-2,5-dihydro-1,2,5-oxadisilole exerts its effects involves its interaction with various molecular targets. The silicon-oxygen bond in the compound is highly stable, which contributes to its resistance to degradation. This stability allows it to form strong bonds with other materials, making it useful in applications requiring durable and long-lasting materials.
類似化合物との比較
Similar Compounds
Hexamethylbenzene: An aromatic compound with a similar methyl-substituted structure but lacks silicon and oxygen atoms.
Hexamethylcyclohexane: A cycloalkane with a similar methyl-substituted structure but lacks silicon and oxygen atoms.
Trisiloxane: Contains silicon and oxygen atoms but has a different structural arrangement.
Uniqueness
2,2,3,4,5,5-Hexamethyl-2,5-dihydro-1,2,5-oxadisilole is unique due to its combination of silicon and oxygen in a five-membered ring structure, which imparts high thermal stability and resistance to oxidation. This makes it particularly valuable in applications where durability and stability are critical.
特性
CAS番号 |
50335-02-9 |
|---|---|
分子式 |
C8H18OSi2 |
分子量 |
186.40 g/mol |
IUPAC名 |
2,2,3,4,5,5-hexamethyl-1,2,5-oxadisilole |
InChI |
InChI=1S/C8H18OSi2/c1-7-8(2)11(5,6)9-10(7,3)4/h1-6H3 |
InChIキー |
WMXDXTWDMJBYAF-UHFFFAOYSA-N |
正規SMILES |
CC1=C([Si](O[Si]1(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


